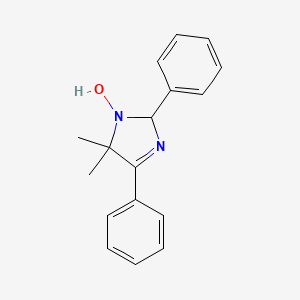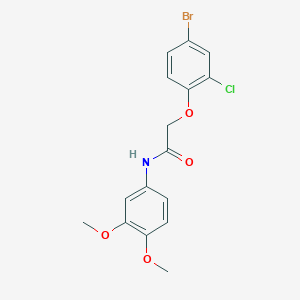
N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate, also known as 2,3-MDMA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is a derivative of methylenedioxymethamphetamine (MDMA), which is a well-known recreational drug. However, unlike MDMA, 2,3-MDMA has not been found to have any psychoactive properties. In
Mechanism of Action
The exact mechanism of action of N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate is not fully understood. However, studies have suggested that it may act by inhibiting the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and immune response. By inhibiting NF-κB, N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate may reduce the production of pro-inflammatory cytokines and protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has been found to protect neurons from oxidative stress and inflammation, which may be due to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate in lab experiments is that it has been found to have low toxicity and does not have any psychoactive properties. This makes it a safer alternative to MDMA, which is a well-known recreational drug. Additionally, N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has been found to have anti-inflammatory and neuroprotective properties, which make it a promising candidate for therapeutic applications. However, one limitation of using N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate. One area of research is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxaldehyde with benzylamine. The resulting product is then treated with oxalic acid to form the oxalate salt of N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine. The synthesis of this compound has been reported in several scientific publications.
Scientific Research Applications
N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has been investigated for its potential therapeutic applications in several areas of research. Studies have shown that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been found to have neuroprotective effects and can protect neurons from oxidative stress and inflammation. Additionally, N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.C2H2O4/c1-2-6-13(7-3-1)10-17-11-14-12-18-15-8-4-5-9-16(15)19-14;3-1(4)2(5)6/h1-9,14,17H,10-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPAQKJZDLBJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4934104.png)
![3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4934120.png)
![4-chloro-N-[(2-chloro-5-nitrobenzoyl)oxy]benzamide](/img/structure/B4934126.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)
![1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)
![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)
![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)


![8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)

![2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)